N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core linked via a thioether group to an indolin-1-yl moiety and a 3-(trifluoromethyl)benzamide substituent. The 1,3,4-oxadiazole ring is a pharmacophore known for metabolic stability and hydrogen-bonding capabilities . The indolin-1-yl group, a saturated indole derivative, may confer unique interactions with biological targets, as seen in related anticancer compounds .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S/c22-21(23,24)15-6-3-5-14(10-15)19(30)25-11-17-26-27-20(31-17)32-12-18(29)28-9-8-13-4-1-2-7-16(13)28/h1-7,10H,8-9,11-12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXASVDCYWKGMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Indolinyl Intermediate: The indolinyl group is synthesized through the reaction of indole with an appropriate acylating agent.
Oxadiazole Ring Formation: The oxadiazole ring is constructed by reacting the indolinyl intermediate with thiosemicarbazide under cyclization conditions.
Attachment of the Trifluoromethyl Benzamide: The final step involves coupling the oxadiazole intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but typical reagents include halogens, alkylating agents, and acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound is structurally analogous to several derivatives with variations in the substituents attached to the oxadiazole core. Below is a comparative analysis:
Physicochemical Properties
Advantages and Limitations
- Advantages :
- Limitations: No explicit activity data for the target compound; predictions rely on structural analogs. Lack of physicochemical data (e.g., melting point, solubility) complicates formulation studies .
Biological Activity
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features, which include an indole derivative and an oxadiazole ring. This compound is part of a larger class of heterocyclic compounds that exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular formula for this compound is C16H15F3N4O2S, with a molecular weight of approximately 398.38 g/mol. The presence of trifluoromethyl and oxadiazole functionalities suggests potential for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H15F3N4O2S |
| Molecular Weight | 398.38 g/mol |
| Key Functional Groups | Indole, Oxadiazole |
Biological Activity
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. Specifically, this compound has shown promising results in various biological assays.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value in the micromolar range, indicating significant potency.
- HeLa (Cervical Cancer) : Similar cytotoxic activity was observed, suggesting a broad-spectrum anticancer potential.
A study reported that derivatives of oxadiazoles exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin, highlighting the therapeutic potential of this class of compounds .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar oxadiazole structures have been reported to possess antibacterial and antifungal activities. Preliminary data indicate that this compound may inhibit the growth of various pathogenic bacteria and fungi.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Interaction Studies
Studies focusing on binding affinity have shown that the compound may act as an inhibitor of key enzymes associated with cancer progression. For instance:
- Enzyme Inhibition : Interaction studies suggest that the compound can bind effectively to certain kinases involved in tumor growth regulation.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer properties against leukemia cell lines, reporting significant cytotoxicity at sub-micromolar concentrations .
- Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications to the oxadiazole ring can enhance biological activity. For instance, substituents on the benzamide moiety were found to influence both potency and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing heterocyclic compounds containing 1,3,4-oxadiazole and indole moieties?
- Methodology : A common approach involves coupling thiol-containing intermediates (e.g., 5-substituted-1,3,4-oxadiazole-2-thiols) with halogenated acetamide derivatives under reflux in anhydrous acetone or dimethylformamide (DMF). Anhydrous potassium carbonate is often used as a base to deprotonate thiols and facilitate nucleophilic substitution. Purification typically involves recrystallization from ethanol or chromatography .
- Example Protocol :
- Dissolve 5-(substituted)-1,3,4-oxadiazole-2-thiol (2 mmol) in dry acetone.
- Add anhydrous K₂CO₃ (2 mmol) and 2-(indolin-1-yl)-2-oxoethyl chloride (2 mmol).
- Reflux for 3–5 hours, filter, concentrate, and recrystallize from ethanol.
Q. How is structural characterization performed for such complex heterocyclic compounds?
- Techniques :
- Spectroscopy : IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethyl group at δ ~120–125 ppm in ¹³C), and elemental analysis for purity validation.
- X-ray crystallography : To confirm hydrogen-bonding patterns (e.g., N–H···N interactions in amide-thiazole conjugates) and crystal packing .
- Data Table :
| Characterization Method | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2–8.5 ppm (amide NH), δ 4.3–4.5 ppm (CH₂-S) | |
| X-ray Diffraction | Centrosymmetric dimers via N–H···N hydrogen bonds |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Antioxidant : DPPH radical scavenging or FRAP assays .
- Considerations : Adjust pH to mimic physiological conditions, as bioactivity can vary significantly (e.g., saccharin derivatives showed pH-dependent antimicrobial effects) .
Advanced Research Questions
Q. How can conflicting cytotoxicity data between similar compounds be resolved?
- Analysis Framework :
Structural Comparison : Identify substituent effects (e.g., trifluoromethyl vs. nitro groups) using QSAR models.
Experimental Validation : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration).
Mechanistic Studies : Probe enzyme inhibition (e.g., PFOR enzyme for nitroheterocycles) or apoptosis pathways via Western blotting .
- Example : Nitazoxanide derivatives with amide-thiazole linkages showed variable PFOR inhibition due to hydrogen-bonding differences in crystal structures .
Q. What strategies optimize reaction yields for sulfur-containing heterocycles?
- Approaches :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 3 hours for thiadiazole synthesis) .
Q. How can molecular docking guide the design of analogs targeting specific enzymes?
- Protocol :
Protein Preparation : Retrieve target enzyme (e.g., COX-1/2) from PDB (e.g., 1PTH).
Ligand Docking : Use AutoDock Vina to simulate binding of the oxadiazole-indole scaffold.
Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) .
- Key Insight : The trifluoromethyl group enhances hydrophobic interactions in enzyme active sites, as seen in COX-2 inhibitors .
Data Contradiction and Reproducibility
Q. Why do similar compounds exhibit divergent antioxidant activity in different studies?
- Factors :
- Radical Stability : DPPH assay results vary with solvent polarity (e.g., ethanol vs. methanol).
- Electron-Withdrawing Groups : Trifluoromethyl reduces radical scavenging efficacy compared to hydroxyl or methoxy substituents .
- Resolution : Standardize assay protocols and validate with positive controls (e.g., ascorbic acid).
Methodological Best Practices
Q. What purification techniques are recommended for moisture-sensitive intermediates?
- Methods :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients under inert atmosphere.
- Recrystallization : Prefer anhydrous ethanol or acetonitrile to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
